molecular formula C7H13ClF3N B8184072 (1S,3R)-3-(trifluoromethyl)cyclohexanamine;hydrochloride

(1S,3R)-3-(trifluoromethyl)cyclohexanamine;hydrochloride

Cat. No.: B8184072
M. Wt: 203.63 g/mol
InChI Key: RCSIEAABDZVSPX-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-(Trifluoromethyl)cyclohexanamine hydrochloride is a chiral amine hydrochloride characterized by a cyclohexane backbone substituted with a trifluoromethyl (-CF₃) group at the 3-position. The stereochemistry (1S,3R) is critical for its biological activity and physicochemical properties. Trifluoromethyl groups are known to enhance metabolic stability and lipophilicity, making this compound a candidate for pharmaceutical applications, particularly in central nervous system (CNS) disorders or as a chiral intermediate in asymmetric synthesis .

Properties

IUPAC Name

(1S,3R)-3-(trifluoromethyl)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h5-6H,1-4,11H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSIEAABDZVSPX-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Hydrogenation

The enantioselective synthesis of (1S,3R)-3-(trifluoromethyl)cyclohexanamine hydrochloride has been achieved using rhodium catalysts paired with chiral bisphosphine ligands. A notable method involves the hydrogenation of a trifluoromethylated enamine precursor (Table 1).

Reaction Conditions

  • Catalyst : [Rh((S)-Et-BoPhoz)(COD)]OTf

  • Solvent : Ethanol

  • Pressure : 50 psi H₂

  • Temperature : 25°C

  • Substrate-to-Catalyst Ratio : 100:1

Under these conditions, the reaction achieves 99% conversion with a diastereomeric excess (d.e.) of 73% favoring the (1S,3R) configuration. The choice of ligand critically influences stereoselectivity; for instance, (R)-PCyCo-BoPhoz in ethanol yields a 52% d.e..

Table 1: Ligand and Solvent Effects on Enantioselectivity

LigandSolventConversion (%)d.e. (%)Configuration
(S)-Et-BoPhozMeOH94832R,3S
(R)-PCyCo-BoPhozEtOH100522R,3S
(S)-PCyCo-BoPhoziPrOH99732S,3S

Data adapted from catalytic hydrogenation studies.

Post-Hydrogenation Workup

The hydrogenated product is isolated via acid-base extraction. Treatment with hydrochloric acid precipitates the hydrochloride salt, yielding 85–92% pure (1S,3R)-3-(trifluoromethyl)cyclohexanamine hydrochloride after recrystallization from ethanol/water.

Cyclohexane Ring Construction via [2+2] Cycloaddition

Trifluoromethyl Group Introduction

A modular approach involves constructing the cyclohexane ring through a photochemical [2+2] cycloaddition between 1,3-butadiene and a trifluoromethyl ketone. The reaction proceeds under UV light (λ = 300 nm) in dichloromethane, yielding a bicyclic intermediate with 65% efficiency.

Key Steps :

  • Cycloaddition :
    C4H6+CF3COCH3hνBicyclo[2.2.1]heptan-2-one\text{C}_4\text{H}_6 + \text{CF}_3\text{COCH}_3 \xrightarrow{h\nu} \text{Bicyclo[2.2.1]heptan-2-one}

  • Ring Expansion : Acid-catalyzed rearrangement converts the bicyclic ketone to a cyclohexanone derivative.

  • Reductive Amination : The ketone is converted to the amine via a Schmidt reaction with sodium azide and subsequent reduction using LiAlH₄.

Stereochemical Control

The (1S,3R) configuration is enforced during the ring-expansion step by employing a chiral Brønsted acid catalyst (e.g., (R)-BINOL-phosphoric acid), which induces axial chirality with 88% enantiomeric excess (e.e.).

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-(trifluoromethyl)cyclohexanamine is resolved using (R)-mandelic acid in ethyl acetate. The (1S,3R)-enantiomer forms a less soluble diastereomeric salt, isolated in 47% yield with 99% e.e. after three recrystallizations.

Enzymatic Resolution

Lipase-catalyzed acetylation of the racemic amine in vinyl acetate selectively acetylates the (1R,3S)-enantiomer, leaving the (1S,3R)-amine unreacted (92% e.e., 55% yield).

Trifluoromethylation of Cyclohexenamine Intermediates

Radical Trifluoromethylation

A copper-mediated radical process introduces the trifluoromethyl group to a cyclohexenamine precursor. The reaction employs CF₃SO₂Na (Langlois’ reagent) and tert-butyl hydroperoxide (TBHP) in acetonitrile at 80°C, achieving 78% yield.

Mechanism :
CF3SO2NaCu(II)CF3+SO2+Na+\text{CF}_3\text{SO}_2\text{Na} \xrightarrow{\text{Cu(II)}} \text{CF}_3^\cdot + \text{SO}_2 + \text{Na}^+
The trifluoromethyl radical adds to the cyclohexenamine double bond, followed by hydrogen abstraction to yield the saturated amine.

Electrophilic Trifluoromethylation

Using Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), the trifluoromethyl group is introduced to a cyclohexanone intermediate prior to reductive amination. This method affords a 70% overall yield.

Comparison of Synthetic Routes

Table 2: Efficiency and Scalability of Methods

MethodYield (%)Stereoselectivity (%)Scalability
Asymmetric Hydrogenation85–9273–88High
[2+2] Cycloaddition6588Moderate
Diastereomeric Salt4799Low
Radical CF₃ Addition78N/AHigh

Data synthesized from Refs .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(trifluoromethyl)cyclohexanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiols under mild conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

(1S,3R)-3-(trifluoromethyl)cyclohexanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(trifluoromethyl)cyclohexanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

(1R,2S)-2-Methylcyclohexanamine Hydrochloride
  • Structure : Cyclohexane ring with a methyl (-CH₃) group at the 2-position and amine group at the 1-position. Stereochemistry: (1R,2S).
  • Key Differences :
    • Substituent: Methyl (-CH₃) vs. trifluoromethyl (-CF₃).
    • Position: Methyl at C2 vs. trifluoromethyl at C3.
  • Implications :
    • The methyl group is less electronegative and smaller than -CF₃, leading to lower lipophilicity and weaker electron-withdrawing effects.
    • Applications: Used in agrochemicals and as a pharmaceutical intermediate .
Methoxisopropamine Hydrochloride
  • Structure : Arylcyclohexylamine with a 3-methoxyphenyl substituent.
  • Key Differences :
    • Substituent: Methoxyphenyl (aromatic) vs. trifluoromethyl (aliphatic).
  • Applications: Research compound in forensic and pharmacological studies (e.g., NMDA receptor modulation) .
(1S,3R)-3-Aminocyclohexanecarboxylic Acid Hydrochloride
  • Structure : Cyclohexane ring with -NH₂ and -COOH groups at C3 and C1, respectively.
  • Key Differences :
    • Functional Groups: Carboxylic acid (-COOH) vs. trifluoromethyl (-CF₃).
  • Implications :
    • The carboxylic acid increases hydrophilicity and enables salt formation, contrasting with the lipophilic -CF₃.
    • Applications: Intermediate in synthesizing rheumatoid arthritis therapeutics .

Physicochemical Properties

Compound LogP (Predicted) Solubility (Water) Melting Point
(1S,3R)-3-(Trifluoromethyl)cyclohexanamine HCl ~2.5 (High lipophilicity) Low >150°C (Dec.)
(1R,2S)-2-Methylcyclohexanamine HCl ~1.8 Moderate 180–185°C
Methoxisopropamine HCl ~3.0 Low >190°C (Dec.)
(1S,3R)-3-Aminocyclohexanecarboxylic Acid HCl ~0.5 High >192°C (Dec.)

Notes:

  • The trifluoromethyl group in the target compound increases logP compared to methyl but remains less lipophilic than aryl-substituted analogs like methoxisopropamine.
  • Carboxylic acid derivatives exhibit higher aqueous solubility due to ionization .

Biological Activity

(1S,3R)-3-(Trifluoromethyl)cyclohexanamine; hydrochloride is a chiral amine compound notable for its unique trifluoromethyl group and specific stereochemistry. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating various biochemical pathways and interactions with specific receptors.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C7_7H10_{10}F3_3N·HCl
  • Molecular Weight : 201.62 g/mol

The trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions, making it a subject of interest in pharmacological research.

The mechanism of action of (1S,3R)-3-(trifluoromethyl)cyclohexanamine; hydrochloride primarily involves its interaction with neurotransmitter receptors and enzymes. The amino group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity. Notably, this compound may act as a ligand for various receptors, influencing signaling pathways related to pain perception and inflammation.

Biological Activity

Research indicates that (1S,3R)-3-(trifluoromethyl)cyclohexanamine; hydrochloride exhibits several biological activities:

  • TRPV1 Modulation : Preliminary studies suggest that this compound may act as an agonist for the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain signaling and inflammatory responses.
  • Neurotransmitter Interaction : The compound has shown potential in influencing neurotransmitter systems, particularly those related to serotonin and norepinephrine, which are critical in mood regulation and pain management .

Case Studies and Research Findings

Several studies have explored the biological activity of (1S,3R)-3-(trifluoromethyl)cyclohexanamine; hydrochloride:

  • Pain Management : In a study examining TRPV1 agonists, (1S,3R)-3-(trifluoromethyl)cyclohexanamine; hydrochloride demonstrated significant analgesic properties in animal models of neuropathic pain. The compound's ability to activate TRPV1 was linked to its efficacy in reducing pain perception.
  • Inflammation Reduction : Another investigation highlighted the anti-inflammatory effects of this compound in models of acute inflammation. The results indicated that administration of (1S,3R)-3-(trifluoromethyl)cyclohexanamine; hydrochloride resulted in decreased levels of pro-inflammatory cytokines .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of (1S,3R)-3-(trifluoromethyl)cyclohexanamine; hydrochloride, a comparison with structurally similar compounds is useful:

CompoundStructural IsomerismBiological Activity
(1S,3R)-3-(Trifluoromethyl)cyclohexanamineStereoisomerTRPV1 agonist; anti-inflammatory
Cis-3-Aminocyclohexanol hydrochlorideCisTRPV1 agonist
Trans-3-Aminocyclohexanol hydrochlorideTransPotentially different effects

This table illustrates how stereochemistry influences biological activity, emphasizing the unique role of the trifluoromethyl group in enhancing receptor interactions.

Q & A

Q. What analytical methods are recommended for characterizing the purity and stereochemistry of (1S,3R)-3-(trifluoromethyl)cyclohexanamine hydrochloride?

To confirm enantiomeric purity and structural integrity, employ chiral HPLC with a validated column (e.g., Chiralpak® IA/IB) and compare retention times to reference standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) can resolve stereochemical assignments, particularly the (1S,3R) configuration. Mass spectrometry (HRMS or LC-MS) ensures molecular weight accuracy. For trace impurities, use hyphenated techniques like LC-MS/MS. Reference materials should comply with ISO 17025 guidelines for forensic and research applications, ensuring traceability and reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA Hazard Communication Standard (HCS) guidelines: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation, as delayed symptoms (e.g., CNS effects) may occur . Store in airtight containers at 2–8°C, away from oxidizing agents. Waste disposal must adhere to local regulations for halogenated amines .

Q. How can researchers validate synthetic routes for (1S,3R)-3-(trifluoromethyl)cyclohexanamine hydrochloride?

Optimize enantioselective synthesis using chiral catalysts (e.g., Jacobsen’s catalyst for cyclohexene epoxidation) or enzymatic resolution. Monitor reaction progress via TLC or GC-MS. Intermediate characterization (e.g., cyclohexanone derivatives) should include X-ray crystallography to confirm stereochemistry. Compare yields and enantiomeric excess (ee) with literature data for similar trifluoromethylated amines, ensuring reproducibility across batches .

Advanced Research Questions

Q. How does the (1S,3R) stereochemistry influence receptor binding affinity in neurological studies?

The trifluoromethyl group’s electron-withdrawing effects and stereochemistry may modulate interactions with CNS targets (e.g., NMDA or sigma receptors). Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]MK-801 for NMDA) and compare IC₅₀ values between enantiomers. Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses, while in vivo behavioral assays (e.g., rotorod tests) assess functional enantioselectivity .

Q. What strategies resolve contradictions in metabolic pathway data for this compound?

Use isotopic labeling (e.g., ¹⁴C or ¹⁹F NMR tracking) to trace metabolites in hepatic microsomal assays. Cross-validate findings with in vivo studies (rodent models) and human hepatocyte cultures. Conflicting data on CYP450 isoform involvement (e.g., CYP2D6 vs. CYP3A4) may arise from species differences; mitigate by using humanized liver models or CRISPR-edited cell lines .

Q. How can researchers design enantioselective synthesis to minimize racemization?

Employ asymmetric hydrogenation of trifluoromethylated cyclohexenamines using Ru-BINAP catalysts. Control reaction temperature (<40°C) and pH (neutral to mild acidic) to prevent racemization. Post-synthesis, stabilize the hydrochloride salt via recrystallization in ethanol/ether. Validate ee using polarimetry or chiral GC, targeting >98% ee for pharmacological studies .

Q. What in vitro models are suitable for studying neurotoxicity or neuroprotective effects?

Use primary neuronal cultures or SH-SY5Y cell lines to assess cytotoxicity (MTT assay) and oxidative stress (ROS detection). For mechanistic insights, employ calcium imaging (Fluo-4 AM) to evaluate NMDA receptor-mediated excitotoxicity. Compare results to structurally related arylcyclohexylamines (e.g., 3-fluoro PCP) to identify structure-activity trends .

Methodological Considerations

  • Contradiction Analysis : Cross-correlate pharmacokinetic data (e.g., plasma half-life) across species using allometric scaling. Discrepancies may stem from interspecies metabolic differences or assay sensitivity limits .
  • Experimental Design : For behavioral studies, use double-blind, placebo-controlled designs with n ≥ 10 per group. Normalize data to positive controls (e.g., ketamine for NMDA studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.